molecular formula C10H10N2O2 B13335094 2-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid

2-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B13335094
M. Wt: 190.20 g/mol
InChI Key: ZEDJLPVXWGTAOD-UHFFFAOYSA-N
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Description

2-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid is a compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid typically involves the reaction of pyridine-3-carboxylic acid with but-3-yn-2-ylamine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: The major product formed is the corresponding carboxylic acid derivative.

    Reduction: The major product is the corresponding amine or alcohol derivative.

    Substitution: The major products depend on the substituents used in the reaction.

Scientific Research Applications

2-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxylic acid: A precursor in the synthesis of 2-[(But-3-yn-2-yl)amino]pyridine-3-carboxylic acid.

    But-3-yn-2-ylamine: Another precursor used in the synthesis.

    Other pyridine derivatives: Compounds with similar structures but different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(but-3-yn-2-ylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-3-7(2)12-9-8(10(13)14)5-4-6-11-9/h1,4-7H,2H3,(H,11,12)(H,13,14)

InChI Key

ZEDJLPVXWGTAOD-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=C(C=CC=N1)C(=O)O

Origin of Product

United States

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